molecular formula C15H17NO4S2 B13137843 2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid

2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid

Cat. No.: B13137843
M. Wt: 339.4 g/mol
InChI Key: PZUPIHOQMPTKNF-UHFFFAOYSA-N
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Description

2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid is a complex organic compound characterized by its unique structure, which includes a thiazolidine ring, a dihydrofuran ring, and a benzoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the thiazolidine ring, the dihydrofuran ring, and the final coupling with the benzoic acid moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for the successful synthesis of this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the synthetic route to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The hydroxyl and sulfanyl groups can be oxidized to form corresponding oxo and sulfone derivatives.

    Reduction: The compound can be reduced to modify the functional groups, such as converting the benzoic acid to benzyl alcohol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, introducing different substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring.

Scientific Research Applications

2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid has several scientific research applications:

    Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Medicine: Potential therapeutic applications include its use as a precursor for drug development, particularly in targeting specific molecular pathways.

    Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid involves its interaction with specific molecular targets. The thiazolidine ring and sulfanyl group may interact with enzymes or receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress, enzyme inhibition, or receptor binding.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-sulfanyl-1,3-thiazolidine: Shares the thiazolidine ring and sulfanyl group but lacks the dihydrofuran and benzoic acid moieties.

    2,5-Dihydrofuran-2-yl benzoic acid: Contains the dihydrofuran and benzoic acid moieties but lacks the thiazolidine ring.

    Benzoic acid derivatives: Various derivatives with different substituents on the aromatic ring.

Uniqueness

2-[5-[(4-Hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity

Properties

Molecular Formula

C15H17NO4S2

Molecular Weight

339.4 g/mol

IUPAC Name

2-[5-[(4-hydroxy-2-sulfanyl-1,3-thiazolidin-5-yl)methyl]-2,5-dihydrofuran-2-yl]benzoic acid

InChI

InChI=1S/C15H17NO4S2/c17-13-12(22-15(21)16-13)7-8-5-6-11(20-8)9-3-1-2-4-10(9)14(18)19/h1-6,8,11-13,15-17,21H,7H2,(H,18,19)

InChI Key

PZUPIHOQMPTKNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)C2C=CC(O2)CC3C(NC(S3)S)O)C(=O)O

Origin of Product

United States

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